molecular formula C21H21NO4 B613576 (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 167275-47-0

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B613576
CAS RN: 167275-47-0
M. Wt: 351,4 g/mole
InChI Key: VOQFOIAFEGUNRZ-NRFANRHFSA-N
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Description

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid, often referred to as Fmoc-Pyrrolidine-2-carboxylic acid, is an organic compound that is widely used in organic synthesis and pharmaceutical research. It is an important intermediate in the synthesis of pyrrolidinones and is used as a starting material for a variety of organic and biochemical reactions. Fmoc-Pyrrolidine-2-carboxylic acid has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Pharmacological Properties

  • Esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives, including fluorene-9-carboxylic acid esters, have been shown to possess significant anti-acetylcholine activity. The compounds also exhibited some antihistamine properties and local anaesthetic activity (Acred et al., 1957).

Chemical Synthesis

  • The Arndt-Eistert protocol has been successfully applied to commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in two steps with high yield (Ellmerer-Müller et al., 1998).
  • Non-destructive cleavage of N-Acylsultams under neutral conditions has been utilized for preparing a series of Fmoc-protected amino acids (Oppolzer & Lienard, 1992).

Biochemistry and Molecular Biology

  • A novel method for the determination of carbonyl groups in cellulosics uses fluorescence labeling with related markers. This method offers efficient and accurate determination of carbonyls in cellulosic materials (Roehrling et al., 2002).
  • Fmoc-modified aliphatic amino acids have been studied for their self-assembling properties under various conditions. These studies are pivotal in understanding the mechanisms of self-assembled structures and their applications (Gour et al., 2021).

Medicinal Chemistry

  • 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry, can be synthesized as N-protected fluoropyrrolidine-2-carbonyl fluorides. These compounds are important synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Mechanism of Action

Target of Action

Fmoc-a-Me-Pro-OH, like other Fmoc-protected amino acids, primarily targets amine groups in peptide synthesis . The compound acts as a protecting group for these amines, preventing unwanted reactions during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine, typically achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The result is a Fmoc carbamate , which serves as a protective barrier for the amine .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-a-Me-Pro-OH is solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The compound is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-a-Me-Pro-OH’s action is the successful protection of amine groups during peptide synthesis . This protection allows for the controlled addition of amino acids in the desired sequence, facilitating the synthesis of complex peptides .

Action Environment

The action of Fmoc-a-Me-Pro-OH is influenced by several environmental factors. The compound is typically stored at 2-8°C , and its reactivity can be influenced by the pH of the solution it is in . Additionally, the choice of solvent can impact the efficiency of Fmoc protection and deprotection .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFOIAFEGUNRZ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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